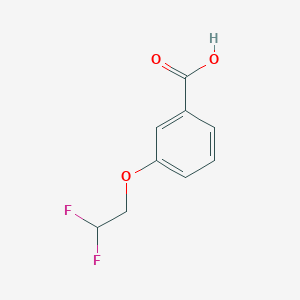

3-(2,2-Difluoroethoxy)benzoic acid

Description

3-(2,2-Difluoroethoxy)benzoic acid (CAS: 812700-19-9) is a fluorinated benzoic acid derivative with the molecular formula C₉H₈F₂O₃ . It features a benzoic acid core substituted at the 3-position with a 2,2-difluoroethoxy group (–OCH₂CF₂). This compound is primarily utilized as an intermediate in agrochemical synthesis, notably in herbicides like Penoxsulam (Table 1) . Its structural uniqueness lies in the electron-withdrawing difluoroethoxy group, which influences its acidity, lipophilicity, and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUDXYRBOOGWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage . The general reaction scheme is as follows:

3-Hydroxybenzoic acid+2,2-DifluoroethanolCatalyst3-(2,2-Difluoroethoxy)benzoic acid

Industrial Production Methods

In an industrial setting, the production of 3-(2,2-Difluoroethoxy)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzaldehyde.

Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(2,2-Difluoroethoxy)benzoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of the difluoroethoxy group enhances its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Variations on the Benzoic Acid Core

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electronic Effects: The difluoroethoxy group (–OCH₂CF₂) introduces stronger electron-withdrawing effects compared to ethoxy (–OCH₂CH₃) or monofluoroethoxy (–OCH₂CH₂F) groups. This enhances the acidity of the benzoic acid (lower pKa) .

- Lipophilicity : Fluorinated substituents increase logP values (e.g., 3-(2,2-Difluoroethoxy)benzoic acid has higher lipophilicity than 2-Ethoxybenzoic acid), improving membrane permeability in agrochemicals .

- Metabolic Stability: Difluoroethoxy groups resist enzymatic degradation better than non-fluorinated ethers, prolonging herbicidal activity .

Biological Activity

3-(2,2-Difluoroethoxy)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a difluoroethoxy group, which may enhance its lipophilicity and influence its interactions with biological targets. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2,2-Difluoroethoxy)benzoic acid is , with a molecular weight of approximately 221.18 g/mol. The difluoroethoxy group contributes to the compound's unique chemical properties, which can affect its solubility and interaction with biomolecules.

Mechanisms of Biological Activity

Research indicates that benzoic acid derivatives, including 3-(2,2-Difluoroethoxy)benzoic acid, may exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : Compounds similar to 3-(2,2-Difluoroethoxy)benzoic acid have been studied for their inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial for the survival of pathogens like Mycobacterium tuberculosis (Mt). Preliminary studies show that derivatives can inhibit MtDHFR with IC50 values ranging from 7 to 40 μM .

- Proteostasis Modulation : Some benzoic acid derivatives have been shown to enhance the activity of proteolytic systems in cells, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and may be influenced by structural modifications in the compounds .

- Antimicrobial Activity : Benzoic acid derivatives have also been investigated for their antimicrobial properties. The presence of halogen substituents, like fluorine in the difluoroethoxy group, can enhance these effects by altering the compound's interaction with microbial cell membranes.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study demonstrated that substituted benzoic acids could serve as effective inhibitors of MtDHFR. The derivatives were synthesized and tested for their inhibitory activity, revealing promising results that suggest potential as anti-tuberculosis agents . -

Proteostasis Network Modulation :

In vitro assays showed that certain benzoic acid derivatives significantly activated cathepsins B and L in human fibroblasts. This activation suggests a role in enhancing proteostasis mechanisms within cells, potentially offering therapeutic avenues for age-related decline in these pathways . -

Antimicrobial Screening :

Various benzoic acid derivatives were tested against different bacterial strains. The findings indicated varying degrees of antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of 3-(2,2-Difluoroethoxy)benzoic acid and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.